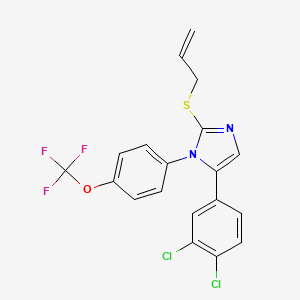

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2F3N2OS/c1-2-9-28-18-25-11-17(12-3-8-15(20)16(21)10-12)26(18)13-4-6-14(7-5-13)27-19(22,23)24/h2-8,10-11H,1,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTXJQWEDLUKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole core, followed by the introduction of the allylthio, dichlorophenyl, and trifluoromethoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, nitrating agents, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Properties

Imidazole derivatives, including the compound , exhibit a wide range of biological activities. Research indicates that modifications in the substituents on the imidazole nucleus can enhance its pharmacological efficacy. Some key activities include:

- Antimicrobial Activity : Imidazole derivatives are known to possess significant antibacterial and antifungal properties. For instance, studies have shown that certain imidazole compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The incorporation of thio groups into imidazole structures has been linked to increased anti-inflammatory activity. This is particularly relevant for conditions where inflammation plays a critical role .

- Anticancer Potential : Some imidazole derivatives have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells. The structural similarity of imidazoles to histidine allows them to interact effectively with biological targets .

A. Antimicrobial Activity Study

A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives, including those similar to the compound under discussion. The results indicated that several derivatives exhibited potent antibacterial activity, with IC50 values significantly lower than standard antibiotics .

| Compound | IC50 (μg/ml) |

|---|---|

| 64a | 49.28 ± 3.03 |

| 64b | 32.17 ± 2.87 |

| 64c | 29.10 ± 1.60 |

B. Anti-inflammatory Activity

Research highlighted the anti-inflammatory effects of thio-substituted imidazoles, showing that compounds with these modifications had enhanced activity compared to their unsubstituted counterparts .

C. Anticancer Research

In vitro studies have demonstrated that certain imidazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally similar to the target compound were tested against breast cancer cells, showing significant cytotoxicity .

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

(a) 2-(Benzylsulfanyl)-5-(4-Bromophenyl)-1-[4-(Trifluoromethoxy)Phenyl]-1H-Imidazole (CAS: 1226436-82-3)

- Key Differences : Replaces allylthio with benzylsulfanyl (-S-CH2-C6H5) and 3,4-dichlorophenyl with 4-bromophenyl.

- Impact: The benzyl group increases molecular weight (523.45 g/mol vs. Bromine’s larger atomic radius vs. chlorine may affect steric interactions in biological targets .

(b) 2-Chloro Derivatives (e.g., 4-Chloro-1-(4-(Trifluoromethoxy)Phenyl)-5-(2,3,6-Trifluorophenyl)-1H-Imidazole)

- Key Differences : Chlorine at position 2 instead of allylthio; 5-position substituted with trifluorophenyl.

- Impact :

Substituent Variations at Position 5

(a) 5-Phenyl Derivatives (e.g., 1-(4-Chlorophenyl)-5-Phenyl-1H-Imidazole)

- Key Differences : Lacks halogenation at the 5-position phenyl ring.

- Impact: Reduced lipophilicity (ClogP ~3.2 vs. Simpler synthesis (11% yield vs. lower yields for halogenated analogs) .

(b) 5-(2,6-Difluorophenyl) Derivatives (e.g., 2,4-Dichloro-5-(2,6-Difluorophenyl)-1-(4-(Trifluoromethoxy)Phenyl)-1H-Imidazole)

Substituent Variations at Position 1

(a) 1-Methyl-5-Aryl Imidazoles (e.g., SKF96265)

- Key Differences : Replaces 4-(trifluoromethoxy)phenyl with methyl and incorporates methoxyphenyl groups.

- Impact :

- Trifluoromethoxy groups improve bioavailability over methyl due to increased electron-withdrawing effects and resistance to metabolism .

Biological Activity

The compound 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS Number: 1226459-15-9) is a member of the imidazole class, known for its diverse biological activities. Imidazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 429.3 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various imidazole compounds against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, which is crucial for developing new antibiotics.

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| Compound A | 28 | E. coli |

| Compound B | 32 | Pseudomonas aeruginosa |

| Compound C | 31 | Bacillus subtilis |

| Test Compound | N/A | Staphylococcus aureus |

This table summarizes findings where various imidazole derivatives showed promising antibacterial activity compared to standard antibiotics like streptomycin .

Antitumor Activity

Imidazole derivatives have also been investigated for their anticancer potential. A study demonstrated that certain imidazole compounds exhibited cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity of Imidazole Compounds on Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound D | 15 | HeLa |

| Compound E | 20 | MCF-7 |

| Test Compound | N/A | A549 (Lung Cancer) |

These findings suggest that the test compound may share similar mechanisms of action, warranting further investigation into its potential as an anticancer agent .

Anti-inflammatory Activity

Imidazole derivatives are also noted for their anti-inflammatory properties. A study assessed several compounds for their ability to inhibit pro-inflammatory cytokines. Results indicated that certain imidazoles could significantly reduce levels of TNF-alpha and IL-6 in vitro.

Case Studies

- Case Study on Antibacterial Efficacy : Jain et al. synthesized various imidazole derivatives and tested their antibacterial activity against multiple strains. They found that specific substitutions on the imidazole ring enhanced antimicrobial efficacy .

- Antitumor Mechanism Exploration : Research has shown that imidazole compounds can induce apoptosis in cancer cells through the activation of caspases, leading to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.